molecular formula C17H23N3O5 B2869509 tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate CAS No. 1043962-60-2

tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate

Cat. No.: B2869509
CAS No.: 1043962-60-2
M. Wt: 349.387
InChI Key: IFJRRZRDPLRESI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 2-nitrobenzamido substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the nitro group can be reduced to an amine for further functionalization . Its synthesis typically involves multi-step reactions, including oxidation and coupling steps, as exemplified in protocols for analogous compounds (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate synthesis in ) . The Boc group enhances solubility and stability during synthetic workflows but is cleaved under acidic conditions to yield bioactive amines.

Properties

IUPAC Name

tert-butyl 4-[(2-nitrobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-12(9-11-19)18-15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJRRZRDPLRESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The tert-butyl group is introduced through the use of tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzamido group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their pharmacological properties and potential therapeutic uses.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The compound’s effects are mediated through these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and their implications:

Compound Name Substituent/Functional Group Key Properties/Applications Evidence Source
tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate 2-nitrobenzamido Reactive nitro group for reduction to amine; intermediate in drug synthesis
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino, aminomethyl Potential for crosslinking or chelation; used in peptide mimetics
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Pyrimidinyl-piperazine Targets kinase inhibitors due to heterocyclic motif
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate 3,4-Dichloroanilino Enhanced lipophilicity; antimicrobial applications
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Bromopyrazole Halogenated intermediate for Suzuki couplings
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy-pyridinylmethyl Metal coordination; catalysis or enzyme inhibition
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino Improved metabolic stability via fluorination
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl Versatile for nucleophilic additions or condensations

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound (electron-withdrawing) increases electrophilicity, favoring reduction reactions, whereas amino or hydroxyl groups (electron-donating) enhance nucleophilicity for alkylation or acylation .
  • Heterocyclic Moieties : Pyrimidine () and pyridine () rings enable π-π stacking and hydrogen bonding, enhancing target binding in kinase inhibitors .

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